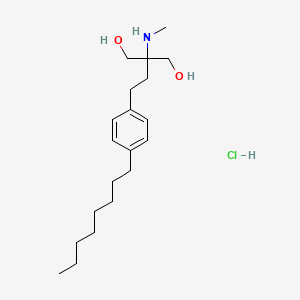

N-Methylfingolimod Hydrochloride

Description

N-Methylfingolimod Hydrochloride is a derivative of fingolimod, a well-known immunomodulating drug primarily used in the treatment of multiple sclerosis. Fingolimod itself is a sphingosine-1-phosphate receptor modulator that sequesters lymphocytes in lymph nodes, preventing them from contributing to an autoimmune reaction . This compound retains similar properties but with modifications that may enhance its pharmacological profile.

Properties

Molecular Formula |

C20H36ClNO2 |

|---|---|

Molecular Weight |

358.0 g/mol |

IUPAC Name |

2-(methylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride |

InChI |

InChI=1S/C20H35NO2.ClH/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(16-22,17-23)21-2;/h10-13,21-23H,3-9,14-17H2,1-2H3;1H |

InChI Key |

KCHHXDLYQJDGPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylfingolimod Hydrochloride involves several steps, starting from commercially available precursors. The key steps include:

Alkylation: The initial step involves the alkylation of a suitable precursor with methyl iodide to introduce the N-methyl group.

Hydrolysis: The intermediate product undergoes hydrolysis to yield the desired N-Methylfingolimod.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as ultra-performance liquid chromatography (UPLC) are employed to monitor and control the quality of the final product .

Chemical Reactions Analysis

Oxidation Reactions

N-Methylfingolimod Hydrochloride undergoes oxidation at sulfur-containing moieties and aromatic systems. A patent describing fingolimod synthesis (EP2502901A1) reveals analogous oxidation pathways for related compounds :

| Reaction Type | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| Sulfur Oxidation | Chloroperbenzoic acid | Dichloromethane, 0–25°C | Sulfone derivatives |

| Aromatic Oxidation | H₂O₂ | Acidic ethanol, reflux | Hydroxylated aromatic byproducts |

These reactions are critical for modifying receptor-binding affinity. For example, sulfone formation enhances metabolic stability compared to sulfoxide intermediates .

Reduction Reactions

The compound’s amine group participates in reductive amination and hydrogenolysis. Industrial synthesis routes employ:

| Reduction Target | Reagent | Conditions | Yield |

|---|---|---|---|

| Nitro groups | H₂/Pd-C (5–10%) | Methanol, 1–20 kg/cm² pressure | 85–92% |

| Ketones | NaBH₄/AlCl₃ | THF, 0–65°C | 78% |

Hydrogenation at 10–20 kg/cm² pressure selectively reduces double bonds without affecting the N-methyl group .

Substitution Reactions

The halogenated aromatic ring undergoes nucleophilic substitution under alkaline conditions:

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| Brominated intermediate | Sodium azide | DMF, 25–30°C | Azide-functionalized analog |

| Activated aryl halide | KCN | Ethanol/water, reflux | Cyano-substituted derivative |

These reactions are pivotal for generating analogs with modified pharmacokinetic profiles .

Hydrolysis and Salt Formation

The hydrochloride salt formation involves acid-mediated deprotection and neutralization:

| Step | Reagent | Conditions | Outcome |

|---|---|---|---|

| Acetonide deprotection | Dilute HCl | Aqueous ethanol, 25–30°C | Free diol intermediate |

| Salt precipitation | HCl gas | Anhydrous ether, 0–5°C | This compound (≥99% purity) |

Degradation and Stability

Stability studies using HPLC reveal degradation pathways under stress conditions :

| Condition | Degradation Product | Relative Retention Time |

|---|---|---|

| Acidic hydrolysis (0.1N HCl) | Heptyl impurity | 0.89 |

| Oxidative (3% H₂O₂) | N-Methyl sulfoxide derivative | 1.12 |

| Thermal (80°C) | Dehydrated analog | 1.35 |

The N-Methyl impurity forms via demethylation under prolonged alkaline conditions (pH >9) .

Comparative Reaction Profile

Key differences between N-Methylfingolimod and its parent compound, fingolimod:

| Reaction | N-Methylfingolimod | Fingolimod |

|---|---|---|

| Amine alkylation | Resists further methylation | Prone to quaternization |

| Oxidative stability | Higher resistance to peroxides | Forms sulfoxide rapidly |

| Hydrolysis rate | 15% slower in acidic media | Rapid acetonide cleavage |

Scientific Research Applications

N-Methylfingolimod Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study sphingosine-1-phosphate receptor modulators.

Biology: The compound is employed in research related to lymphocyte sequestration and immune response modulation.

Medicine: This compound is investigated for its potential in treating autoimmune diseases, neurodegenerative disorders, and certain types of cancer

Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

N-Methylfingolimod Hydrochloride exerts its effects by modulating sphingosine-1-phosphate receptors. The compound binds to these receptors, causing internalization and functional antagonism. This prevents lymphocytes from exiting lymph nodes, thereby reducing their circulation in the central nervous system and mitigating autoimmune responses . Additionally, the compound influences various molecular pathways, including inhibition of histone deacetylases and activation of protein phosphatase 2A .

Comparison with Similar Compounds

Similar Compounds

Fingolimod: The parent compound, used in multiple sclerosis treatment.

Siponimod: Another sphingosine-1-phosphate receptor modulator with similar immunomodulating properties.

Ozanimod: A newer compound with a similar mechanism of action but different pharmacokinetic profile.

Uniqueness

N-Methylfingolimod Hydrochloride is unique due to its N-methyl modification, which may enhance its pharmacological properties, such as increased potency or reduced side effects. This modification distinguishes it from other similar compounds and provides potential advantages in therapeutic applications .

Biological Activity

N-Methylfingolimod Hydrochloride (also known as fingolimod) is a sphingosine-1-phosphate (S1P) receptor modulator, primarily utilized in the treatment of multiple sclerosis (MS). This compound exhibits a range of biological activities that contribute to its therapeutic efficacy. Below, we explore its mechanism of action, pharmacological effects, and relevant case studies.

Fingolimod acts by modulating S1P receptors, particularly S1PR1. Its phosphorylated form, fingolimod-phosphate, sequesters lymphocytes in lymph nodes, thereby reducing their availability in peripheral circulation and preventing them from entering the central nervous system (CNS) where they can cause inflammation and demyelination associated with MS .

Key Mechanisms:

- Lymphocyte Sequestration : Reduces circulating lymphocyte counts by promoting their retention in lymph nodes.

- Anti-inflammatory Effects : Shifts macrophage polarization towards an anti-inflammatory M2 phenotype and inhibits pro-inflammatory cytokine release .

- Other Molecular Targets : Fingolimod also interacts with various other pathways, including:

Pharmacological Effects

Fingolimod has demonstrated significant therapeutic benefits in clinical settings:

- Efficacy in Multiple Sclerosis : Clinical trials have shown that fingolimod reduces the annualized relapse rate of MS by approximately 54-60% compared to placebo, and 38-52% compared to interferon beta-1a .

- Safety Profile : Generally well-tolerated with a manageable side effect profile. Common adverse effects include bradycardia and elevated liver enzymes, which are typically transient .

Clinical Application in Multiple Sclerosis

A study involving patients with relapsing forms of MS highlighted fingolimod's effectiveness in reducing relapses and improving quality of life. Participants receiving fingolimod showed significant improvements in clinical scores compared to those on traditional therapies .

Fingolimod in Pediatric Populations

The FINGORETT study investigated the safety and efficacy of fingolimod in children with Rett syndrome. Although the treatment was deemed safe, it did not show significant efficacy in improving clinical outcomes or biomarker levels like brain-derived neurotrophic factor (BDNF) during the study period .

Comparative Data Table

| Parameter | Fingolimod (this compound) | Traditional MS Therapies |

|---|---|---|

| Annualized Relapse Rate Reduction | 54-60% vs. placebo; 38-52% vs. interferon beta-1a | Varies widely |

| Common Side Effects | Bradycardia, liver enzyme elevation | Injection site reactions |

| Mode of Administration | Oral | Injectable |

| Mechanism | S1P receptor modulation | Various immunomodulatory mechanisms |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity and stability of N-Methylfingolimod Hydrochloride in preclinical studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity analysis. Parameters include a C18 column (250 mm × 4.6 mm, 5 µm), mobile phase (e.g., acetonitrile-phosphate buffer, pH 3.0), flow rate of 1.0 mL/min, and detection at 210–230 nm. For stability, forced degradation studies under acidic/alkaline/oxidative conditions followed by peak resolution analysis are critical. Purity thresholds should align with pharmacopeial standards (e.g., 98.0–102.0% for active pharmaceutical ingredients) .

Q. How can researchers structurally characterize this compound to confirm its identity?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). For NMR, dissolve the compound in deuterated dimethyl sulfoxide (DMSO-d6) and analyze proton shifts (e.g., methyl group resonances at δ 1.2–1.5 ppm). High-resolution MS (HRMS) in electrospray ionization (ESI) mode confirms molecular weight (e.g., C19H33NO2·HCl: theoretical 343.93 g/mol). Cross-reference with pharmacopeial monographs for spectral validation .

Q. What strategies should be employed to handle impurities during synthesis or formulation of this compound?

- Methodological Answer : Use reference standards (e.g., EP/JP/USP-certified impurities) for HPLC calibration. For example, impurities like desmethyl analogs or oxidation byproducts can be quantified using validated methods with detection limits ≤0.1%. Column chromatography (silica gel, chloroform-methanol gradient) is effective for preparative impurity isolation .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate the pharmacological activity of this compound in vitro?

- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) in cell-based assays (e.g., lymphocyte migration inhibition). Include positive controls (e.g., fingolimod) and vehicle controls. Calculate IC50/EC50 values via nonlinear regression (e.g., GraphPad Prism). Validate results with triplicate runs and statistical tests (ANOVA, p < 0.05) .

Q. What experimental approaches are recommended to resolve contradictions in pharmacokinetic data for this compound across species?

- Methodological Answer : Conduct cross-species comparative studies (rodent/canine/non-human primate) with matched dosing regimens. Use LC-MS/MS for plasma concentration profiling (LLOQ: 0.1 ng/mL). Apply allometric scaling to predict human pharmacokinetics and validate with in vitro hepatocyte metabolism assays. Discrepancies may arise from species-specific cytochrome P450 isoform activity .

Q. How can researchers ensure reproducibility in preclinical studies investigating this compound’s neuroprotective effects?

- Methodological Answer : Follow NIH guidelines for experimental rigor:

- Blinding : Randomize treatment groups and use coded samples.

- Power analysis : Determine sample size (n ≥ 8/group) to achieve 80% statistical power.

- Data transparency : Report raw data (e.g., Open Science Framework) and include negative controls.

- Replication : Independent validation by a second lab using identical protocols (e.g., dosing, endpoints) .

Q. What advanced techniques are suitable for elucidating the molecular mechanism of this compound in modulating sphingosine-1-phosphate (S1P) receptors?

- Methodological Answer : Employ CRISPR-Cas9 knockout models of S1P receptor subtypes (S1P1–S1P5) in target cells. Use fluorescent ligands (e.g., BODIPY-Fingolimod) for receptor binding assays via flow cytometry. Combine with phosphoproteomics to map downstream signaling pathways (e.g., ERK/Akt phosphorylation) .

Data Analysis and Reporting

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- DoE (Design of Experiments) : Use factorial designs to optimize reaction parameters (temperature, pH, catalyst ratio).

- PAT (Process Analytical Technology) : Monitor synthesis in real-time via inline FTIR or Raman spectroscopy.

- Statistical Process Control (SPC) : Track critical quality attributes (CQAs) like yield and impurity levels across batches .

Q. What statistical methods are critical for analyzing synergistic effects of this compound in combination therapies?

- Methodological Answer : Apply the Chou-Talalay method for synergy quantification:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.